molecular formula C15H13ClN2O4 B7462582 Methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylate

Methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylate

Cat. No. B7462582
M. Wt: 320.73 g/mol
InChI Key: LOELJSOYDMTNNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylate, also known as MOCETINOSTAT, is a chemical compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It is a potent and selective inhibitor of HDAC1, HDAC2, and HDAC3, which are enzymes involved in the regulation of gene expression. MOCETINOSTAT has been studied for its potential use in cancer treatment, as well as in other diseases.

Mechanism of Action

Methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylate works by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDACs remove acetyl groups from histone proteins, which can lead to the repression of gene expression. By inhibiting HDAC activity, Methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylate can increase the acetylation of histones, leading to the activation of gene expression.
Biochemical and Physiological Effects
Methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis and metastasis. It has also been shown to increase fetal hemoglobin levels in patients with sickle cell disease, which can improve symptoms and reduce complications. In HIV patients, Methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylate has been shown to induce latent virus reactivation, which can help eliminate the virus from the body.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylate in lab experiments is its potent and selective inhibition of HDAC1, HDAC2, and HDAC3. This allows researchers to study the specific effects of inhibiting these enzymes without affecting other HDACs. However, one limitation is that Methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylate may have off-target effects on other proteins, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on Methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylate. One area of interest is in combination therapy with other cancer treatments, such as chemotherapy and immunotherapy. Another area of interest is in the development of more potent and selective HDAC inhibitors based on the structure of Methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylate. Additionally, research on the use of Methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylate in other diseases such as neurodegenerative disorders and autoimmune diseases is ongoing.

Synthesis Methods

The synthesis of Methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylate involves several steps, starting from commercially available starting materials. The first step is the synthesis of 4-chloroaniline, which is then reacted with ethyl 2-oxo-4-phenylbutyrate to form the intermediate compound 1-(4-chlorophenyl)-2-(2-oxo-4-phenylbutyl)hydrazine. This intermediate is then reacted with methyl 3-pyridinecarboxylate to form Methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylate.

Scientific Research Applications

Methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylate has been studied for its potential use in cancer treatment, particularly in the treatment of hematological malignancies such as lymphoma and leukemia. It has also been studied in other diseases such as sickle cell disease and HIV.

properties

IUPAC Name

methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-22-15(21)10-2-7-14(20)18(8-10)9-13(19)17-12-5-3-11(16)4-6-12/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOELJSOYDMTNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C(=O)C=C1)CC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylate

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